molecular formula C4H6N4O B022201 2,4-Diamino-6-hydroxypyrimidine CAS No. 100643-27-4

2,4-Diamino-6-hydroxypyrimidine

Cat. No. B022201
M. Wt: 126.12 g/mol
InChI Key: SWELIMKTDYHAOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Diamino-6-hydroxypyrimidine involves several key steps, starting from readily available materials such as diethyl malonate and guanidine hydrochloride. The process includes cyclization, nitration, reduction, and acid reaction steps. This method has been refined to reduce material costs, simplify operations, and improve product quality, showcasing the compound's accessibility for further research and application developments (Huang Qiang, 2011).

Molecular Structure Analysis

Detailed molecular structure analyses, including quantum mechanical calculations and vibrational spectroscopy (FT-IR, FT-Raman), have provided insights into the energies, geometries, and electronic properties of 2,4-Diamino-6-hydroxypyrimidine. These studies reveal the compound's optimized geometry, electronic transitions, and the nature of its molecular orbitals, supporting its stability and reactivity (M. Subramanian et al., 2009).

Chemical Reactions and Properties

2,4-Diamino-6-hydroxypyrimidine participates in a variety of chemical reactions, including adsorption, corrosion inhibition, and formation of complex compounds. Its role as a corrosion inhibitor for mild steel in acidic media has been extensively studied, demonstrating its potential in industrial applications. The compound's adsorption on surfaces follows Langmuir adsorption isotherm, indicating its efficiency and the possibility for surface modification applications (Reşit Yıldız, 2018).

Physical Properties Analysis

The physical properties of 2,4-Diamino-6-hydroxypyrimidine, such as melting point, solubility, and crystalline structure, have been characterized to facilitate its use in various applications. Studies on its crystalline structure reveal the importance of intermolecular interactions, including hydrogen bonding, in stabilizing its solid-state form. These properties are crucial for designing materials with desired physical and chemical characteristics (P. Sutton et al., 1988).

Scientific Research Applications

1. Corrosion Inhibition

  • Application Summary : 2,4-Diamino-6-hydroxypyrimidine (2D6H) is used as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) medium .
  • Methods of Application : The application involves potentiodynamic measurements, linear polarization resistance (LPR), scanning electron microscopy, electrochemical experiments, and quantum chemical calculations . The concentration of 2D6H used ranges from 0.5 to 10.0 mM .
  • Results : The corrosion inhibition effectiveness is directly proportional to the concentration of 2D6H. Adsorption of 2D6H on the mild steel surface in the presence of HCl obeys the Langmuir adsorption isotherm .

2. Anti-Tubercular Activities

  • Application Summary : 2,4-Diaminopyrimidine core-based derivatives, including 2,4-Diamino-6-hydroxypyrimidine, have been synthesized and evaluated for their anti-tubercular activities .
  • Methods of Application : The compounds were designed and synthesized with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry, and their anti-tubercular activity was tested against Mycobacterium tuberculosis H37Ra .
  • Results : Among the synthesized compounds, compound 16l showed good anti-TB activity (MIC = 6.25 μg/mL) with significant selectivity against vero cells .

3. Inhibition of GTP Cyclohydrolase I

  • Application Summary : 2,4-Diamino-6-hydroxypyrimidine (DAHP) is a selective, specific inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in de novo pterin synthesis . It can be used to effectively block nitric oxide (NO) production in several cell types .
  • Methods of Application : The compound is used to inhibit GTP cyclohydrolase I, thereby blocking the synthesis of tetrahydrobiopterin (BH4) and suppressing NO production .
  • Results : In HUVEC cells, the IC50 for inhibition of BH4 biosynthesis is about 0.3 mM .

4. Detection of Nitrate and Nitrite

  • Application Summary : 2,4-Diamino-6-hydroxypyrimidine is used for the detection of nitrate and nitrite ions .
  • Methods of Application : The compound can react with nitrate and nitrite ions under specific conditions, producing a color change or other detectable signal .
  • Results : This method provides a simple and effective way to detect the presence of nitrate and nitrite ions in a sample .

5. Organic Synthesis

  • Application Summary : 2,4-Diamino-6-hydroxypyrimidine is used as a building block in organic synthesis .
  • Methods of Application : The compound can be used in various reactions to synthesize more complex organic molecules .
  • Results : This application expands the range of possible synthetic routes and products in organic chemistry .

6. Pharmaceutical Intermediate

  • Application Summary : 2,4-Diamino-6-hydroxypyrimidine is used as an intermediate in the production of various drugs .
  • Methods of Application : The compound is used in the synthesis of drugs such as the anti-cancer drug Canertinib, the antihypertensive drug Minaprine, and the anti-anemic drug Folic Acid .
  • Results : The use of 2,4-Diamino-6-hydroxypyrimidine as an intermediate allows for the efficient production of these and other pharmaceuticals .

7. Detection of Nitrate and Nitrite

  • Application Summary : 2,4-Diamino-6-hydroxypyrimidine is used for the detection of nitrate and nitrite ions .
  • Methods of Application : The compound can react with nitrate and nitrite ions under specific conditions, producing a color change or other detectable signal .
  • Results : This method provides a simple and effective way to detect the presence of nitrate and nitrite ions in a sample .

8. Organic Synthesis

  • Application Summary : 2,4-Diamino-6-hydroxypyrimidine is used as a building block in organic synthesis .
  • Methods of Application : The compound can be used in various reactions to synthesize more complex organic molecules .
  • Results : This application expands the range of possible synthetic routes and products in organic chemistry .

9. Pharmaceutical Intermediate

  • Application Summary : 2,4-Diamino-6-hydroxypyrimidine is used as an intermediate in the production of various drugs .
  • Methods of Application : The compound is used in the synthesis of drugs such as the anti-cancer drug Canertinib, the antihypertensive drug Minaprine, and the anti-anemic drug Folic Acid .
  • Results : The use of 2,4-Diamino-6-hydroxypyrimidine as an intermediate allows for the efficient production of these and other pharmaceuticals .

Safety And Hazards

2,4-Diamino-6-hydroxypyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The novel synthesized compounds with appropriate side chains, hydrophobicity, and selectivity could be important lead compounds for future optimization towards the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics . These compounds can also provide much information for further studies on mt-DHFR .

properties

IUPAC Name

2,4-diamino-1H-pyrimidin-6-one
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InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)
Source PubChem
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InChI Key

SWELIMKTDYHAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(N=C(NC1=O)N)N
Source PubChem
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Molecular Formula

C4H6N4O
Record name 2,4-diamino-6-hydroxypyrimidine
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Related CAS

58470-85-2 (sulfate)
Record name 2-Aminoisocytosine
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DSSTOX Substance ID

DTXSID4049038
Record name 2,4-Diamino-6-hydroxypyrimidine
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Molecular Weight

126.12 g/mol
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Physical Description

Solid
Record name 2,4-Diamino-6-hydroxypyrimidine
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Product Name

2,4-Diamino-6-hydroxypyrimidine

CAS RN

100643-27-4, 56-06-4, 143504-99-8
Record name 2,6-Diamino-4-pyrimidinol
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Record name 2,4-Diamino-6-hydroxypyrimidine
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Record name 4(3H)-Pyrimidinone, 2,6-diamino-
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Record name 2,6-diamino-1H-pyrimidin-4-one
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Record name 2,4-Diamino-6-hydroxypyrimidine
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Melting Point

286 °C
Record name 2,4-Diamino-6-hydroxypyrimidine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Yıldız - Ionics, 2019 - Springer
2,4-Diamino-6-hydroxypyrimidine (2D6H) was examined as corrosion inhibitor of mild steel (MS) in 0.1 M HCl using potentiodynamic measurements, linear polarization resistance (LPR)…
Number of citations: 53 link.springer.com
M Kamacı, İ Kaya - Journal of fluorescence, 2015 - Springer
A novel poly(azomethine-urethane)-based 2,4-diamino-6-hydroxyprimidine was synthesized with chemical reaction and it designed as fluorescence probe for determination of Cu 2+ in …
Number of citations: 20 link.springer.com
MA Kolinsky, SS Gross - Journal of Biological Chemistry, 2004 - ASBMB
Inhibition of GTP cyclohydrolase I (GTPCH) has been used as a selective tool to assess the role of de novo synthesis of (6R)-5,6,7,8-tetrahydro-l-biopterin (BH4) in a biological system. …
Number of citations: 60 www.jbc.org
MK Subramanian, PM Anbarasan… - Spectrochimica Acta Part …, 2009 - Elsevier
Quantum mechanical calculations of energies, geometries and vibrational wavenumbers of 2,4-diamino-6-hydroxypyrimidine (2,4DA6HP) were carried out by using ab initio HF and …
Number of citations: 31 www.sciencedirect.com
L Xie, JA Smith, SS Gross - Journal of Biological Chemistry, 1998 - ASBMB
2,4-Diamino-6-hydroxypyrimidine (DAHP) is considered to be a selective and direct-acting inhibitor of GTP cyclohydrolase I (GTPCH), the first and rate-limiting enzyme in the pathway …
Number of citations: 57 www.jbc.org
K Ikemoto, T Matsumoto, M Ohtsuki, M Itoh… - … et Biophysica Acta (BBA …, 2008 - Elsevier
2,4-Diamino-6-hydroxypyrimidine (DAHP) is considered a specific inhibitor of BH 4 biosynthesis and is widely used in order to elucidate the possible biological function of BH 4 in …
Number of citations: 10 www.sciencedirect.com
GB Elion, GH Hitchings - Journal of the American Chemical …, 1952 - ACS Publications
The “/3-dihydroxanthopterin,” previously obtained by the cyclization of 5-chloroacetamido-2, 4-diamino-6-hydroxypyrimi-dine, and assigned the 7, 8-dihydroxanthopterinstructure, has …
Number of citations: 25 pubs.acs.org
C Bogdan, E Werner, S Stenger, H Wachter… - FEBS …, 1995 - Wiley Online Library
2,4‐diamino‐6‐hydroxy‐pyrimidine (DAHP), an inhibitor of GTP cyclohydrolase I, blocks the synthesis of tetrahydrobiopterin (BH 4 ), which is a known cofactor of inducible nitric oxide …
Number of citations: 43 febs.onlinelibrary.wiley.com
N Suleiman Gwaram, H Khaledi… - … Section E: Structure …, 2010 - scripts.iucr.org
In the crystal structure of the title compound, C4H7N4O+·Cl−·2H2O, adjacent cations are connected to one another through N—H⋯O hydrogen bonds, forming infinite chains along the b …
Number of citations: 2 scripts.iucr.org
YJ Sung, JH Hotchkiss, RR Dieteri - International journal of …, 1994 - Elsevier
Biosynthesis of nitric oxide (·NO) from L-arginine by nitric oxide synthase (NOS) represents a major cytotoxic effector function of macrophages. It has been shown that most mammalian …
Number of citations: 14 www.sciencedirect.com

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